Deferasirox acyl-beta-D-glucuronide
Description
Contextualizing Deferasirox (B549329) as a Parent Compound and its Biotransformation Relevance
Deferasirox is an orally active iron chelator used in the management of chronic iron overload resulting from long-term blood transfusions. nih.gov As a tridentate ligand, it binds with iron in a 2:1 ratio, forming a stable complex that is then eliminated from the body. drugbank.com The biotransformation of deferasirox is a critical aspect of its pharmacology, influencing its efficacy and disposition. The primary route of metabolism for deferasirox is through glucuronidation, a major pathway for the detoxification and excretion of various drugs and xenobiotics. drugbank.comresearchgate.net
Overview of Deferasirox Metabolic Pathways
The major metabolic pathways of deferasirox are summarized below:
Glucuronidation: The principal metabolic route, leading to the formation of glucuronide conjugates. drugbank.comnih.gov
Oxidative Metabolism: A minor pathway mediated by CYP450 enzymes. drugbank.comnih.gov
Introducing Deferasirox Acyl-beta-D-glucuronide as a Major Metabolite
Among the various metabolites of deferasirox, this compound, also known as M3, is a major product of its metabolism. researchgate.netnih.govontosight.ai This metabolite is formed through the process of glucuronidation at the carboxylic acid moiety of the deferasirox molecule. researchgate.netnih.gov In human hepatocytes, the formation of the acyl glucuronide (M3) is the predominant metabolic transformation observed. researchgate.net This is consistent with its significant presence in the systemic circulation. researchgate.net Understanding the properties and fate of this compound is essential for a comprehensive understanding of deferasirox's pharmacokinetics. ontosight.ai
Table 1: Key Metabolites of Deferasirox
| Metabolite | Metabolic Pathway | Enzyme(s) Involved | Significance |
|---|---|---|---|
| This compound (M3) | Glucuronidation | UGT1A1, UGT1A3 | Major metabolite researchgate.netnih.gov |
| 2-O-glucuronide (M6) | Glucuronidation | Not specified | Found in urine nih.gov |
| 5-hydroxy (OH) deferasirox (M1) | Oxidative Metabolism | CYP1A (presumed) | Minor metabolite nih.gov |
| 5'-OH deferasirox (M4) | Oxidative Metabolism | CYP2D6 | Minor metabolite nih.gov |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₃N₃O₁₀ fda.govnih.govschd-shimadzu.comvivanls.com |
| Molecular Weight | 549.49 g/mol fda.govschd-shimadzu.comvivanls.com |
| CAS Number | 1233196-91-2 nih.govschd-shimadzu.comvivanls.comlgcstandards.com |
| Synonyms | Deferasirox (M3) ontosight.ainih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCGZJLIVXVFPM-AWZWVWSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747432 | |
| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233196-91-2 | |
| Record name | Deferasirox acyl-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymology and Molecular Mechanisms of Deferasirox Acyl Glucuronidation
Identification and Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Catalyzing Deferasirox (B549329) Glucuronidation
The metabolism of Deferasirox is predominantly carried out by specific UGT isoforms, which conjugate the drug with glucuronic acid. researchgate.net This process converts the lipophilic Deferasirox into more water-soluble compounds that can be more easily excreted. nih.gov While several UGT enzymes exist, the glucuronidation of Deferasirox is primarily attributed to members of the UGT1A subfamily. frontiersin.orgnih.govresearchgate.net
Extensive research has identified UGT1A1 as the principal enzyme responsible for the glucuronidation of Deferasirox. frontiersin.orgresearchgate.netresearchgate.net This isoform catalyzes the formation of the acyl glucuronide (metabolite M3) by attaching glucuronic acid to the carboxylic acid group of the Deferasirox molecule. nih.govresearchgate.net The major role of UGT1A1 is supported by pharmacogenetic studies, which show that genetic polymorphisms in the UGT1A1 gene can influence the drug's metabolism and lead to variability in patient response. frontiersin.orgnih.gov For instance, the UGT1A1*28 polymorphism has been studied in relation to Deferasirox concentrations. clinpgx.org
While UGT1A1 is the primary catalyst, UGT1A3 also contributes to the glucuronidation of Deferasirox, although to a lesser extent. frontiersin.orgresearchgate.net This isoform also participates in the formation of the acyl glucuronide. The involvement of UGT1A3 highlights the overlapping substrate specificities that can exist among UGT enzymes. nih.gov Genetic variants in UGT1A3, such as the UGT1A3*2 allele, have also been associated with altered responses to Deferasirox therapy, further confirming its role in the drug's metabolic pathway. nih.gov
Table 1: UGT Isoforms Involved in Deferasirox Glucuronidation
| UGT Isoform | Role in Deferasirox Metabolism | Metabolite Formed | Level of Contribution |
| UGT1A1 | Catalyzes the conjugation of glucuronic acid to Deferasirox's carboxylic acid group. researchgate.net | Deferasirox acyl-beta-D-glucuronide (M3). nih.govresearchgate.net | Primary. frontiersin.orgnih.govresearchgate.net |
| UGT1A3 | Also catalyzes the glucuronidation of Deferasirox. frontiersin.orgresearchgate.net | This compound (M3). researchgate.net | Secondary/Lesser extent. frontiersin.orgresearchgate.net |
Cofactor Requirements for Glucuronidation Reactions (e.g., UDP-glucuronic acid)
For the glucuronidation of Deferasirox to occur, the presence of an activated form of glucuronic acid is essential. nih.govnih.gov This necessary cofactor is uridine diphosphate glucuronic acid (UDPGA) . nih.govnih.gov The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the Deferasirox molecule. nih.gov This enzymatic reaction is a compulsory-order ternary mechanism, where the enzyme binds first to the UDPGA cofactor and then to the drug substrate to facilitate the conjugation. nih.govnih.gov In vitro assays studying glucuronidation typically use an excess of UDPGA to ensure the reaction is not limited by cofactor availability. nih.govnih.gov
Stereochemical Considerations in Deferasirox Acyl Glucuronide Formation
The formation of this compound is a stereospecific reaction. The chemical name itself indicates the precise three-dimensional structure of the resulting metabolite. The designation "beta-D-glucuronide" specifies the stereochemistry of the glucuronic acid moiety attached to the Deferasirox molecule. synthose.comveeprho.com The "D" indicates that the glucuronic acid is derived from D-glucose, and the "beta" refers to the configuration of the anomeric carbon (C1) of the glucuronic acid, which is linked to the drug. This stereoselectivity is a hallmark of enzyme-catalyzed reactions, as the active site of the UGT enzyme is structured to orient the substrates in a specific manner to ensure the formation of a single, defined stereoisomer. mdpi.com
Analytical Methodologies for Deferasirox Acyl Beta D Glucuronide Identification and Quantification
Advanced Chromatographic Separations for Metabolite Isolation and Purification
Chromatographic techniques are fundamental to separating Deferasirox (B549329) acyl-beta-D-glucuronide from its parent drug, other metabolites, and endogenous components within complex biological matrices. doi.orgnih.gov
High-performance liquid chromatography (HPLC) is the cornerstone for the analysis of Deferasirox and its metabolites. kums.ac.irjgtps.compharmjournal.ru Reversed-phase liquid chromatography (RP-LC) is a commonly employed mode, utilizing stationary phases that are less polar than the mobile phase. nih.govjgtps.com
Separation is frequently achieved using C18 columns, which provide effective retention and resolution of Deferasirox and its related compounds. acgpubs.orgmassbank.jpresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile (B52724). jgtps.compharmjournal.ru The pH of the aqueous component is often adjusted to optimize the chromatographic separation. kums.ac.irjgtps.com For instance, a mobile phase of sodium dihydrogen phosphate (B84403) monohydrate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (55:45 v/v) has been used effectively. jgtps.com Another system uses a gradient of acetonitrile and a formate (B1220265) buffer (4 mM, pH 3.0) with 5% methanol. nih.gov
Table 1: Examples of LC Conditions for Deferasirox Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Technique | Isocratic RP-LC jgtps.com | Gradient LC nih.gov | Isocratic RP-LC acgpubs.org |
| Column | Develosil ODS HG-5 (150 mm x 4.6 mm, 5 µm) jgtps.com | XTerra RP18 nih.gov | C18 (150 x 4.6 mm, 5µm) acgpubs.org |
| Mobile Phase | Sodium dihydrogen phosphate buffer (pH 3.0): Acetonitrile (55:45) jgtps.com | Acetonitrile and Formate buffer (4 mM, pH 3.0) with 5% Methanol nih.gov | Methanol and Acetic acid solution (0.5 M, pH 7.0) (70:30 v/v) acgpubs.org |
| Flow Rate | 2.0 mL/min jgtps.com | Not specified | 1.0 mL/min acgpubs.org |
| Detection | UV at 245 nm jgtps.com | MS/MS nih.gov | Fluorescence (Ex: 340 nm, Em: 480 nm) acgpubs.org |
Effective sample preparation is critical to remove interfering substances from biological matrices such as plasma, urine, and feces, thereby ensuring the accuracy and sensitivity of the analysis. doi.orgpharmjournal.rupharmjournal.ru Common strategies include:
Protein Precipitation: This is a straightforward method used for plasma samples, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. pharmjournal.rupharmjournal.ru
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup compared to protein precipitation and has been successfully used for analyzing Deferasirox and its iron complex in blood samples. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This is a newer, efficient, and environmentally friendly technique that has been applied to extract Deferasirox from blood samples prior to HPLC analysis. kums.ac.ir
For in vitro studies, liver microsomes and S9 fractions are valuable tools for investigating the formation of Deferasirox acyl-beta-D-glucuronide. These systems contain the necessary UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation process. Recombinant UGT enzyme systems, which express a single known UGT isoform, can be used to identify the specific enzymes involved in the metabolite's formation.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation and quantification of this compound. doi.orgnih.govresearchgate.net It provides high sensitivity and specificity, allowing for the detection of metabolites at low concentrations in complex biological fluids. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. doi.orgnih.gov In this technique, the metabolite ion is isolated and then fragmented to produce characteristic product ions. For this compound (identified as metabolite M3 in several studies), the mass spectra show a protonated intact molecule at a mass-to-charge ratio (m/z) of 550. doi.org A key diagnostic fragmentation is the neutral loss of the glucuronic acid moiety (176 atomic mass units), resulting in a prominent fragment ion at m/z 374, which corresponds to the protonated parent drug, Deferasirox. doi.org This characteristic loss confirms the structure as a glucuronide conjugate of the parent drug. doi.org Multiple reaction monitoring (MRM) mode is often used in quantitative LC-MS/MS methods, enhancing sensitivity and selectivity by monitoring specific parent-to-product ion transitions. nih.govresearchgate.net
Table 2: Key Mass Spectrometric Data for this compound (Metabolite M3)
| Ion | m/z Value | Description | Source |
|---|---|---|---|
| Protonated Molecule [M+H]⁺ | 550 | Intact acyl glucuronide metabolite. | doi.org |
| Key Fragment Ion [M-176+H]⁺ | 374 | Corresponds to the protonated Deferasirox molecule after the loss of the glucuronic acid moiety. | doi.org |
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are vital for confirming the elemental composition of a metabolite and for distinguishing between isomers. Acyl glucuronides, including that of Deferasirox, are known to undergo acyl migration, where the parent drug moiety shifts its position on the glucuronic acid ring. doi.orgscispace.com This process can result in various isomeric forms of the glucuronide. HR-MS can play a critical role in the structural elucidation of these different isomers, providing a more detailed understanding of the metabolite's profile. Instruments like the Q Exactive Orbitrap are used for such analyses, providing the high resolution needed for these determinations. massbank.jp
For robust and accurate quantification of this compound using LC-MS/MS, stable isotope-labeled (SIL) internal standards are widely used. nih.gov These standards, which are chemically identical to the analyte but contain heavier isotopes (e.g., deuterium, carbon-13), co-elute with the analyte and experience similar matrix effects, extraction variations, and instrument response fluctuations. nih.govresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively compensated for, leading to high precision and accuracy in the quantitative results. nih.gov While the direct chemical synthesis of SIL glucuronide metabolites can be challenging, they can be generated through in vitro biotransformation using SIL parent drugs. nih.gov For instance, a deuterated version of the parent drug, Deferasirox-D4, is available and could be used for the bio-generation of an appropriate internal standard. acanthusresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in the definitive structural elucidation of deferasirox metabolites, including this compound (M3). The primary challenge in metabolomics is often the precise determination of the site of conjugation on the parent molecule. In the case of deferasirox, metabolism studies in rats utilized a suite of advanced NMR techniques to unambiguously identify the chemical structures of its metabolites. nih.gov
Researchers employed one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments to analyze the metabolites. nih.gov These methods are crucial for establishing the connectivity of atoms within a molecule. For this compound, NMR analysis confirmed that the glucuronic acid moiety was attached to the carboxylate group of the parent deferasirox molecule, forming an acyl glucuronide. nih.govnih.gov This confirmation is vital to distinguish it from other potential glucuronide conjugates, such as those forming at the phenolic hydroxy groups (e.g., the M6 metabolite, a 2-O-glucuronide). doi.orgnih.gov
While detailed NMR spectral data such as specific chemical shifts and coupling constants for this compound are not widely published in readily available literature, the application of these techniques in preclinical rat studies was fundamental to confirming its structure. nih.gov The identification was further supported by comparing the findings with data from liquid chromatography-mass spectrometry (LC/MS). doi.org
Other Spectroscopic Techniques for Metabolite Characterization (e.g., UV-Vis, IR, if applicable)
Beyond NMR, other spectroscopic techniques contribute to the characterization of deferasirox and its related compounds, although specific data for the this compound metabolite are limited in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used for the quantification of deferasirox in various matrices. doi.orgnih.gov The parent compound, deferasirox, exhibits characteristic UV absorbance that allows for its detection. For instance, in a 0.1M sodium hydroxide (B78521) solution, the maximum absorbance (λmax) for deferasirox is observed at 319 nm. sphinxsai.com Another study reports UV detection being performed at 248 nm for HPLC analysis. sphinxsai.com The UV-Vis absorption spectrum of deferasirox in an ethanol (B145695) solution also shows distinct peaks that are altered upon chelation with metal ions like Fe³⁺. researchgate.net
While these methods are established for the parent drug, specific UV-Vis absorption spectra or λmax values for the purified this compound metabolite are not detailed in the available research. However, the UV chromophore of the parent molecule is largely retained in the metabolite, allowing for its detection in HPLC-UV systems during metabolic profiling.
Interactive Data Table: UV-Vis Absorption Maxima for Deferasirox
| Compound | Solvent/Medium | Wavelength (λmax) |
| Deferasirox | 0.1M Sodium Hydroxide | 319 nm |
| Deferasirox | Mobile Phase (Acetonitrile:Water) | 248 nm |
| Deferasirox | Ethanol | Not specified |
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a standard method for identifying functional groups within a molecule and is mentioned as a potential analytical technique for deferasirox and its related compounds. veeprho.com This technique could theoretically be used to confirm the presence of key functional groups in this compound, such as the ester linkage of the acyl glucuronide, the carboxylic acid and hydroxyl groups of the glucuronic acid moiety, and the characteristic vibrations of the deferasirox backbone. However, specific IR spectral data for this metabolite are not available in the reviewed scientific literature.
In Vitro and Ex Vivo Models for Investigating Deferasirox Acyl Glucuronide Formation
Utilization of Liver Microsomes and S9 Fractions for Glucuronidation Studies
Liver microsomes and S9 fractions are indispensable tools for studying the glucuronidation of Deferasirox (B549329). thermofisher.com Microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of UDP-glucuronosyltransferases (UGTs), the primary enzymes responsible for glucuronidation. thermofisher.comthermofisher.com The S9 fraction, which is the supernatant obtained after a 9,000g centrifugation of a liver homogenate, contains both microsomal and cytosolic enzymes, offering a more comprehensive metabolic profile. nih.gov
In studies investigating Deferasirox glucuronidation, liver microsomes are incubated with Deferasirox and the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). nih.gov To ensure optimal enzyme activity, detergents or pore-forming agents like alamethicin (B1591596) may be added to overcome the latency of UGTs within the microsomal membrane. thermofisher.comnih.gov This allows for the efficient transfer of UDPGA to the enzyme's active site and the subsequent formation of Deferasirox acyl-beta-D-glucuronide. nih.gov
S9 fractions provide the advantage of containing both Phase I and Phase II metabolic enzymes, allowing for the simultaneous investigation of oxidative metabolism and glucuronidation. nih.gov This is particularly relevant as Deferasirox can also undergo oxidative metabolism by cytochrome P450 enzymes prior to glucuronidation. nih.gov
Table 1: Comparison of Liver Microsomes and S9 Fractions for Glucuronidation Studies
| Feature | Liver Microsomes | S9 Fractions |
| Enzyme Content | Enriched in Phase I (CYPs) and some Phase II (UGTs) enzymes. thermofisher.comthermofisher.com | Contains both microsomal (Phase I and II) and cytosolic (Phase II) enzymes. nih.gov |
| Primary Use | Studies of specific enzyme kinetics, metabolic stability, and inhibition. thermofisher.com | Broader metabolic profiling, including both Phase I and Phase II metabolism. nih.gov |
| Co-factors | Requires addition of UDPGA for glucuronidation studies. nih.gov | Requires addition of UDPGA and other relevant co-factors for full metabolic activity. |
| Limitations | May not fully represent the complete metabolic capacity of the liver due to the absence of cytosolic enzymes. nih.gov | Enzyme concentrations are more dilute compared to microsomes, which may require adjustments in protein levels. nih.gov |
Isolated Hepatocytes and Precision-Cut Liver Slices as Metabolic Models
Isolated hepatocytes and precision-cut liver slices (PCLS) represent more complex, intact cellular systems for studying Deferasirox glucuronidation. These models better mimic the in vivo environment by retaining the cellular architecture and the full complement of metabolic enzymes and co-factors. nih.gov
Precision-cut liver slices are thin sections of liver tissue that maintain the native liver architecture, including the spatial relationships between different cell types. vub.be This ex vivo model allows for the study of drug metabolism in a more physiologically relevant context. PCLS can be used to assess the regional differences in Deferasirox glucuronidation within the liver lobule and to investigate potential drug-drug interactions in a more integrated system.
Table 2: Features of Isolated Hepatocytes and Precision-Cut Liver Slices
| Model | Description | Advantages |
| Isolated Hepatocytes | Individual liver cells separated from the liver matrix. nih.gov | Retain a full complement of metabolic enzymes and transport proteins; allow for the study of uptake, metabolism, and efflux. nih.gov |
| Precision-Cut Liver Slices (PCLS) | Thin sections of intact liver tissue. vub.be | Preserve the native liver architecture and cell-cell interactions, providing a more physiologically relevant model. vub.be |
Recombinant UGT Enzyme Systems for Specific Isoform Characterization
To identify the specific UGT isoforms responsible for the formation of this compound, researchers utilize recombinant UGT enzyme systems. These systems involve expressing a single, known UGT isoform in a cell line that does not natively express UGTs. This allows for the unambiguous determination of which specific UGTs can metabolize Deferasirox.
By incubating Deferasirox with a panel of recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7), the catalytic activity of each isoform towards the drug can be measured. nih.govnih.gov This approach is crucial for understanding the inter-individual variability in Deferasirox metabolism, as genetic polymorphisms in UGT genes can lead to altered enzyme activity and, consequently, variations in drug clearance and response. nih.gov For instance, research has indicated the involvement of UGT1A1 and UGT1A3 in the glucuronidation of Deferasirox. nih.gov
Principles of In Vitro-In Vivo Extrapolation (IVIVE) for Glucuronidation Pathways in Non-Clinical Contexts
In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo pharmacokinetic properties of a drug from in vitro metabolism data. nih.gov For glucuronidation pathways, IVIVE aims to estimate the in vivo clearance of a drug like Deferasirox based on kinetic parameters determined in in vitro systems such as liver microsomes or hepatocytes. nih.gov
The process typically involves determining the intrinsic clearance (CLint) of Deferasirox glucuronidation in vitro. This value is then scaled using physiological parameters, such as liver weight and microsomal protein per gram of liver, to predict the hepatic clearance in vivo. nih.gov
However, IVIVE for glucuronidation can be complex. nih.gov Factors such as the latency of UGTs in microsomes, the transport of the drug and its glucuronide across cellular membranes, and the potential for extrahepatic metabolism (e.g., in the kidney) can lead to underprediction of in vivo clearance when relying solely on microsomal data. nih.govnih.gov Therefore, using more integrated in vitro systems like hepatocytes can improve the accuracy of IVIVE predictions. nih.gov The principles of IVIVE are critical in non-clinical drug development for forecasting human pharmacokinetics and informing the design of clinical studies.
Comparative Metabolism and Species Differences in Deferasirox Acyl Glucuronidation
Interspecies Variations in UGT Expression and Activity Pertaining to Deferasirox (B549329) Metabolism
The primary metabolic pathway for deferasirox in humans involves glucuronidation, a reaction catalyzed by UGT enzymes, leading to the formation of metabolites such as the acyl glucuronide (M3) and the 2-O-glucuronide (M6). nih.govresearchgate.net The key enzymes identified in human deferasirox metabolism are UGT1A1 and, to a lesser extent, UGT1A3. nih.gov The expression levels and catalytic activities of these UGT isoforms are not uniform across species, leading to notable differences in metabolic patterns between humans and common laboratory animals. nih.gov
Research into general drug glucuronidation highlights significant species-specific differences in UGT activity, particularly in the liver and intestine, which are the primary sites of metabolism. nih.gov Studies comparing intestinal glucuronidation have found that in vitro intrinsic clearance values in intestinal microsomes tend to be lower in humans than in laboratory animals such as rats, dogs, and monkeys. researchgate.netnih.gov
Furthermore, distinct differences exist between rodent species. For instance, a comparison of UGT activities in mouse and rat liver microsomes revealed that metabolic clearance values varied significantly depending on the substrate used. nih.gov In male liver tissue, the intrinsic clearance for certain glucuronidation reactions was higher in mice than in rats, while for others, the opposite was true, underscoring the substrate-dependent nature of these species differences. nih.gov Such variations in the fundamental enzymatic machinery suggest that the rate and profile of deferasirox glucuronidation, including the formation of its acyl glucuronide, will inherently differ between species.
Glucuronidation Profiles Across Different Animal Models (e.g., rats, mice, dogs, monkeys)
In humans, deferasirox is extensively metabolized, with the acyl glucuronide (M3) being one of the main metabolic products alongside the parent drug found in excretory pathways. nih.govresearchgate.net The specific glucuronidation profile of deferasirox, meaning the relative abundance of Deferasirox acyl-beta-D-glucuronide compared to other metabolites, can differ substantially in preclinical animal models due to the UGT variations discussed previously.
While direct comparative studies detailing the precise ratios of deferasirox metabolites across all common preclinical species are limited, general patterns in glucuronidation activity provide valuable insights. Studies investigating a range of UGT substrates have shown that the fraction of a drug absorbed and undergoing intestinal glucuronidation in dogs and monkeys correlates well with that in humans. researchgate.netnih.gov In contrast, the correlation is poor for rats. researchgate.netnih.gov This suggests that the glucuronidation profiles of deferasirox in dogs and cynomolgus monkeys are more likely to resemble the human profile than the profile observed in rats.
Differences are also pronounced between mice and rats. For some substrates, the intrinsic clearance for glucuronidation in the duodenum of male mice was found to be significantly lower than in rats. nih.gov This indicates that even between two closely related rodent species, the extent of formation of glucuronide metabolites like this compound can vary substantially.
The following table summarizes general findings on comparative UGT activities which influence the glucuronidation profiles of drugs like deferasirox.
| Species | Comparative Glucuronidation Activity | Reference |
| Human | Baseline for comparison. Glucuronidation is the main metabolic pathway for deferasirox, mediated by UGT1A1 and UGT1A3. | nih.govresearchgate.netnih.gov |
| Rat | Poor correlation of intestinal glucuronidation with humans. May exhibit different clearance rates compared to mice. | nih.govresearchgate.netnih.gov |
| Mouse | UGT activities differ from rats in both liver and duodenum, with variations being substrate-dependent. | nih.gov |
| Dog | Good correlation of intestinal glucuronidation with humans. Generally considered a more predictive model than rats for this pathway. | researchgate.netnih.gov |
| Monkey | Good correlation of intestinal glucuronidation with humans. Often considered a relevant model for human metabolism. | researchgate.netnih.gov |
Implications of Species-Specific Metabolism for Preclinical Research Design and Compound Selection
Given that glucuronidation is the principal elimination pathway for deferasirox, choosing a species that forms the this compound and other key metabolites in proportions similar to humans is paramount. nih.gov The observation that intestinal glucuronidation in rats does not correlate well with humans suggests that rats may be a less appropriate model for predicting the oral pharmacokinetics of deferasirox. nih.gov Conversely, the better correlation seen with dogs and monkeys makes them more suitable choices for studies where this metabolic pathway is a key determinant of drug exposure and clearance. researchgate.netnih.gov
Therefore, during preclinical development, it is essential to characterize the in vitro and in vivo metabolic profiles of deferasirox in several species. This allows for an informed selection of the most appropriate species for pivotal toxicology studies. Failure to account for species-specific metabolism could result in the under- or over-estimation of human exposure to the parent drug and its metabolites, including the reactive acyl glucuronide, thereby compromising the translation of preclinical findings to the clinical setting. nih.gov
Biochemical Reactivity and Stability Considerations of Acyl Glucuronides
General Principles of Acyl Glucuronide Chemical Reactivity and Degradation Pathways
Acyl glucuronides, metabolites formed by the conjugation of carboxylic acid-containing compounds with glucuronic acid, are recognized for their chemical reactivity. nih.govnih.gov Unlike many other glucuronide conjugates that are considered stable and inert detoxification products, acyl glucuronides can undergo several chemical reactions in the body. nih.govliverpool.ac.uk These reactions include intramolecular rearrangement (acyl migration), hydrolysis, and intermolecular reactions with macromolecules like proteins. nih.govnih.gov
The primary degradation pathways for acyl glucuronides are hydrolysis and acyl migration. nih.govacs.org Hydrolysis involves the cleavage of the ester bond, which regenerates the original carboxylic acid (aglycone) and glucuronic acid. liverpool.ac.ukacs.org This process can be influenced by pH and the presence of enzymes. nih.govliverpool.ac.uk
The reactivity of acyl glucuronides is a significant consideration in drug development, as it has been linked to potential toxicity. nih.govnih.gov The formation of reactive intermediates through these degradation pathways can lead to the covalent modification of proteins and other biological macromolecules. nih.govnih.gov
Hydrolysis Pathways of Deferasirox (B549329) Acyl-beta-D-glucuronide
Deferasirox acyl-beta-D-glucuronide, a major metabolite of the iron chelator deferasirox, undergoes hydrolysis as a key part of its metabolic fate. nih.gov This process involves the cleavage of the ester linkage between deferasirox and the glucuronic acid moiety, resulting in the release of the parent drug, deferasirox, and glucuronic acid.
The hydrolysis of this compound can occur under both acidic and enzymatic conditions. This is a common characteristic of acyl glucuronides, whose stability is known to be pH-dependent. nih.gov While specific kinetic data on the pH-dependent hydrolysis of this compound is not extensively detailed in the provided results, the general principles of acyl glucuronide chemistry suggest that the rate of hydrolysis would be influenced by the pH of the environment. nih.gov
Transacylation Mechanisms and Potential Isomerization of Acyl Glucuronides
Acyl glucuronides are known to undergo intramolecular transacylation, a process more commonly referred to as acyl migration. nih.govnih.gov This reaction involves the transfer of the acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups on the sugar ring, typically at positions C-2, C-3, and C-4, creating a mixture of positional isomers. nih.govcurrentseparations.com This isomerization is a spontaneous process that occurs under physiological conditions and is influenced by pH. nih.govnih.govcurrentseparations.com
The mechanism of acyl migration is thought to proceed through a series of intramolecular nucleophilic attacks by the hydroxyl groups of the glucuronic acid on the carbonyl carbon of the ester. researchgate.net This results in the formation of various β- and α-anomers of the 2-, 3-, and 4-O-acyl isomers. nih.gov The relative abundance of these isomers can change over time until an equilibrium is reached. nih.gov
The different positional isomers of an acyl glucuronide can exhibit varying stabilities and reactivities. acs.org For example, some isomers may be more susceptible to hydrolysis or more reactive towards nucleophiles than the original 1-β-O-acyl glucuronide. acs.orgnih.gov The formation of these isomeric forms is a critical aspect of acyl glucuronide reactivity, as it can lead to the formation of different types of protein adducts. nih.govresearchgate.net
The rate and extent of acyl migration are dependent on the structure of the aglycone. nih.gov Factors such as substitution on the aryl ring of arylacetic and benzoic acids can influence the reactivity of the corresponding acyl glucuronides. nih.gov
Formation of Protein Adducts via Acyl Glucuronides: Biochemical Mechanisms in In Vitro and Ex Vivo Systems
Acyl glucuronides are capable of covalently binding to proteins, forming protein adducts. nih.govnih.gov This reactivity is considered a potential mechanism for drug-induced toxicities. nih.govnih.gov The formation of these adducts has been demonstrated in both in vitro and ex vivo systems. nih.govmdpi.com
Two primary mechanisms are proposed for the formation of protein adducts by acyl glucuronides:
Transacylation (Nucleophilic Displacement): In this direct pathway, a nucleophilic group on a protein (such as the amino group of lysine (B10760008), the thiol group of cysteine, or a hydroxyl group) attacks the electrophilic carbonyl carbon of the acyl glucuronide. nih.govresearchgate.net This results in the transfer of the acyl group (the drug) to the protein and the release of glucuronic acid. researchgate.netmdpi.com This reaction can occur with the parent 1-β-O-acyl glucuronide as well as its positional isomers. nih.gov
Glycation: This pathway involves the isomeric forms of the acyl glucuronide that are formed through acyl migration. nih.govresearchgate.net The 2-, 3-, and 4-O-acyl isomers can undergo a ring-opening to form a reactive aldehyde. nih.govresearchgate.net This aldehyde can then react with a primary amine on a protein, such as the ε-amino group of a lysine residue, to form a Schiff base. nih.govresearchgate.net This intermediate can then undergo an Amadori rearrangement to form a stable ketoamine adduct, also known as a glycation product. nih.govresearchgate.net These glycation adducts are distinct in that they retain the glucuronic acid moiety. nih.gov
In vitro studies using purified proteins or cell fractions have shown that various acyl glucuronides can form covalent adducts with proteins like human serum albumin and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com For example, studies with diclofenac (B195802) acyl glucuronide have identified both acylation and glycation adducts on human serum albumin in patients. nih.gov The extent of adduct formation can be influenced by the reactivity of the specific acyl glucuronide, with more labile glucuronides sometimes forming more adducts. mdpi.com
Advanced Research Perspectives and Future Directions in Deferasirox Acyl Glucuronide Studies
Development of Novel Analytical Techniques for Enhanced Acyl Glucuronide Characterization
The accurate characterization and quantification of acyl glucuronide (AG) metabolites, such as deferasirox (B549329) acyl-beta-D-glucuronide, present significant bioanalytical challenges due to their inherent instability. nih.gov These metabolites are susceptible to hydrolysis and intramolecular acyl migration, which can lead to the formation of various positional isomers and ultimately regenerate the parent drug, deferasirox. nih.govresearchgate.net This instability complicates the precise measurement of both the acyl glucuronide and the parent compound in biological samples. nih.gov
To address these challenges, advanced analytical techniques are crucial. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for the analysis of these metabolites. nih.govresearchgate.net To minimize the ex vivo degradation of deferasirox acyl-beta-D-glucuronide during sample handling and analysis, specific strategies are employed. These include immediate sample stabilization upon collection, often by acidification and freezing, and optimizing sample preparation procedures to be as simple and rapid as possible. nih.govresearchgate.net
Novel approaches focus on both direct and indirect quantification methods. researchgate.net The direct approach involves the use of synthesized reference standards for the acyl glucuronide itself. However, the synthesis of these standards can be complex and they are often not commercially available. nih.govnih.gov The indirect method involves hydrolyzing the acyl glucuronide back to the parent drug, deferasirox, and quantifying the increase in the parent drug's concentration. nih.gov This method, however, requires careful optimization of the hydrolysis conditions to ensure complete conversion without affecting other components of the biological matrix. nih.gov
Furthermore, high-resolution mass spectrometry (HR-MS) plays a vital role in the structural elucidation of the various isomeric forms of the acyl glucuronide that result from acyl migration. admeshop.com This technique allows for the differentiation of isomers, providing a more detailed picture of the metabolite's profile in vivo. admeshop.com The development of these sophisticated analytical methods is essential for accurately assessing the exposure and potential risks associated with this compound. nih.gov
Computational Modeling and Molecular Dynamics in Predicting Glucuronidation Pathways and Reactivity
Computational modeling and molecular dynamics simulations are increasingly valuable tools for predicting the metabolic fate of drugs like deferasirox, specifically its glucuronidation. These in silico methods offer insights into the interactions between deferasirox and the UDP-glucuronosyltransferase (UGT) enzymes responsible for its metabolism, primarily UGT1A1 and, to a lesser extent, UGT1A3. nih.gov
Molecular dynamics simulations can model the dynamic process of deferasirox binding to the active site of UGT enzymes. By simulating the movements and interactions of the drug and enzyme atoms over time, researchers can predict the most likely binding poses and the efficiency of the glucuronidation reaction. These simulations can also help to understand how genetic variations (polymorphisms) in the UGT enzymes might alter their structure and, consequently, their ability to metabolize deferasirox.
Computational approaches can also predict the reactivity of the resulting this compound. For instance, quantum mechanical calculations can be used to estimate the susceptibility of the acyl glucuronide to hydrolysis and acyl migration. By understanding the electronic properties of the molecule, these models can predict the likelihood of nucleophilic attack at the ester linkage, which initiates the degradation and rearrangement pathways.
These predictive models are particularly useful in the early stages of drug development, where they can help to identify potential metabolic liabilities. By flagging compounds that are likely to form reactive acyl glucuronides, computational tools can guide the design of safer drug candidates. While still an evolving field, the integration of computational modeling with experimental data holds great promise for a more comprehensive understanding of deferasirox glucuronidation and the behavior of its acyl glucuronide metabolite.
Exploring Genetic Polymorphisms in UGT Enzymes Affecting Deferasirox Glucuronidation (from a mechanistic and genetic perspective)
The glucuronidation of deferasirox is primarily carried out by the UGT1A1 enzyme, with a smaller contribution from UGT1A3. nih.gov Genetic polymorphisms in the genes encoding these enzymes can significantly impact the metabolism of deferasirox, leading to inter-individual variability in drug exposure and response. nih.govnih.gov
Several key polymorphisms in the UGT1A1 gene have been studied in relation to deferasirox metabolism:
UGT1A1*28 : This polymorphism involves a variation in the number of TA repeats in the promoter region of the gene. Individuals with the *28 allele have reduced UGT1A1 expression and, consequently, decreased glucuronidation activity. nih.gov This can lead to higher plasma concentrations of deferasirox.
UGT1A1*6 : This variant results in an amino acid change that reduces the catalytic activity of the UGT1A1 enzyme. nih.govelsevierpure.com Studies have associated this polymorphism with an increased risk of deferasirox-related toxicities. nih.govelsevierpure.com
Polymorphisms in UGT1A3 have also been investigated. For instance, the UGT1A3 rs3806596 polymorphism has been associated with a significant attenuation in the area under the curve of deferasirox, suggesting an impact on its clearance. nih.gov
The presence of these genetic variants can lead to altered pharmacokinetics of deferasirox, potentially affecting both its efficacy and safety profile. nih.govnih.gov Therefore, understanding the mechanistic and genetic basis of these polymorphisms is crucial for personalizing deferasirox therapy and minimizing adverse drug reactions.
Table: Impact of UGT Polymorphisms on Deferasirox Metabolism
| Gene | Polymorphism | Consequence | Reference |
| UGT1A1 | 28 | Reduced enzyme expression, decreased glucuronidation | nih.gov |
| UGT1A1 | 6 | Reduced enzyme activity, potential for increased toxicity | nih.govelsevierpure.com |
| UGT1A3 | rs3806596 | Altered drug clearance | nih.gov |
This table is for informational purposes and does not constitute medical advice.
Elucidating the Role of Gut Microbiota in Deferasirox Acyl Glucuronide Metabolism
The gut microbiota plays a significant role in the metabolism of many drugs, including the potential to interact with this compound. After deferasirox is metabolized in the liver to its acyl glucuronide form, it is excreted into the bile and enters the intestinal tract. nih.gov Here, it can be acted upon by bacterial enzymes, particularly β-glucuronidases. researchgate.netnih.gov
These microbial β-glucuronidases can hydrolyze the glucuronic acid moiety from this compound, regenerating the parent drug, deferasirox. researchgate.netnih.gov This process, known as deconjugation, can lead to the reabsorption of deferasirox from the intestine back into the systemic circulation, a phenomenon referred to as enterohepatic recirculation. nih.gov
Research in this area is exploring how specific bacterial species and their enzymatic activities contribute to the metabolism of deferasirox acyl glucuronide. Understanding these interactions could open up new avenues for optimizing deferasirox therapy, for example, by modulating the gut microbiota to achieve more predictable drug exposure. youtube.com
Integration of Omics Technologies (e.g., metabolomics, enzymology) in Deferasirox Metabolite Research
The integration of "omics" technologies, such as metabolomics and proteomics (which includes enzymology), is revolutionizing our understanding of drug metabolism, including that of deferasirox and its metabolites. nih.govnih.gov These high-throughput approaches provide a comprehensive view of the complex biochemical processes involved.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. youtube.com In the context of deferasirox research, metabolomics can be used to:
Identify and quantify not only deferasirox and its primary acyl glucuronide metabolite but also other, potentially unknown, metabolites in biological samples. youtube.com
Provide a global snapshot of the metabolic changes that occur in response to deferasirox administration, offering insights into its mechanism of action and potential off-target effects. nih.gov
Correlate specific metabolic profiles with drug efficacy or toxicity, potentially identifying biomarkers for patient stratification. nih.gov
Proteomics , which encompasses the study of proteins, including enzymes (enzymology), can be applied to:
Identify and quantify the UGT enzymes and other drug-metabolizing enzymes and transporters involved in the disposition of deferasirox and its metabolites. nih.gov
Investigate how genetic polymorphisms affect the expression and function of these proteins. nih.gov
Analyze changes in the proteome in response to deferasirox treatment, revealing pathways that are impacted by the drug. nih.gov
By combining metabolomic and proteomic data, researchers can build a more complete picture of deferasirox's journey through the body. nih.gov For example, a metabolomics study might reveal an unusual metabolite profile in a patient, and proteomics could then identify a specific genetic variant in a UGT enzyme that explains this observation. This integrated approach is essential for advancing our understanding of the factors that contribute to the variability in deferasirox response and for the development of more personalized treatment strategies. nih.govnih.gov
Challenges and Innovations in Studying Acyl Glucuronide Biochemistry and its Metabolic Fate
The study of acyl glucuronide biochemistry, including that of this compound, is fraught with challenges primarily due to the inherent chemical reactivity of these metabolites. nih.govresearchgate.net A major hurdle is their instability, as they are prone to hydrolysis back to the parent compound and intramolecular acyl migration, which forms various positional isomers. nih.govresearchgate.net This instability complicates their accurate quantification in biological matrices and the interpretation of their toxicological significance. nih.gov
Another significant challenge is the difficulty in synthesizing and purifying authentic acyl glucuronide standards for use in analytical assays. nih.govnih.gov Without these standards, researchers often have to rely on indirect methods of quantification, which can be less precise. nih.gov Furthermore, the covalent binding of reactive acyl glucuronides to proteins is a proposed mechanism of toxicity, but directly detecting these adducts in vivo is technically demanding. researchgate.net
Despite these challenges, significant innovations are advancing the field. The development of more sophisticated and sensitive analytical techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HR-MS), allows for better separation and characterization of acyl glucuronide isomers and their protein adducts. admeshop.com In vitro methods using human liver microsomes or recombinant UGT enzymes are now routinely used to study the formation and reactivity of acyl glucuronides in a controlled environment. nih.gov
Moreover, the use of trapping agents in vitro can help to identify and characterize reactive intermediates formed during acyl migration. nih.gov Computational modeling is also emerging as a powerful tool to predict the stability and reactivity of acyl glucuronides, helping to prioritize compounds for further investigation early in the drug development process. These innovations are providing a deeper understanding of the complex biochemistry of acyl glucuronides and their metabolic fate, which is crucial for assessing the safety of drugs that are metabolized through this pathway.
Q & A
Q. How does the glucuronidation pathway influence the pharmacokinetics of Deferasirox acyl-beta-D-glucuronide?
Deferasirox undergoes extensive glucuronidation via UGT1A1 and UGT1A3, forming its acyl-glucuronide metabolite. This pathway determines its systemic exposure, as glucuronidation facilitates biliary excretion. Enterohepatic recycling (deconjugation in the intestine and reabsorption) prolongs its half-life (~11–19 hours), supporting once-daily dosing . Researchers should monitor UGT polymorphisms, as they may alter metabolic efficiency and necessitate dose adjustments.
Q. What methodologies are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing the parent drug from its labile glucuronide metabolite. Sample handling must prioritize rapid freezing and acidic stabilization (pH 4–5) to minimize hydrolysis and acyl migration during storage .
Q. How is the iron chelation efficacy of Deferasirox monitored in long-term clinical studies?
Efficacy is assessed via liver iron concentration (LIC) by MRI, serum ferritin trends, and labile plasma iron (LPI) levels. Dose adjustments (20–30 mg/kg/day) are guided by these biomarkers, with ≥630 mg/kg/day showing significant ferritin reduction (–962 ng/ml; p < 0.0001) . Renal/hepatic safety markers (e.g., creatinine, ALT) must be concurrently tracked to balance efficacy and toxicity .
Advanced Research Questions
Q. What experimental designs address the instability of this compound in toxicological studies?
In vitro stability assays should simulate physiological conditions (pH 7.4, 37°C) with time-course analyses to quantify hydrolysis and isomerization. Protein adduct formation can be detected via immunoblotting or ELISA after electrophoretic separation of plasma proteins . In vivo, bile duct-cannulated models help characterize enterohepatic recycling contributions .
Q. How do UGT1A1 polymorphisms impact the metabolic clearance of Deferasirox?
Reduced UGT1A1 activity (e.g., Gilbert’s syndrome) may increase systemic exposure to the parent drug, raising toxicity risks. Genotyping patients in pharmacokinetic studies is critical, and dose titration based on UGT activity (e.g., lower initial doses in polymorphic populations) is recommended .
Q. What mechanisms underlie the potential immunogenicity of this compound?
Acyl glucuronides can covalently bind to serum proteins (e.g., albumin), forming haptens that trigger hypersensitivity reactions. Researchers should use ELISA or Western blotting to detect drug-protein adducts and correlate findings with clinical immune responses (e.g., rash, anaphylaxis) .
Q. How can contradictory data on Deferasirox’s efficacy across patient subgroups be reconciled?
Meta-analyses should stratify patients by transfusion burden, baseline LIC, and comorbidities. For example, β-thalassemia patients with high transfusion rates require higher doses (≥30 mg/kg/day) to counteract iron loading, while non-transfusion-dependent groups may achieve balance at lower doses . Bayesian statistical models can personalize dosing algorithms using real-world adherence data.
Q. What in vitro models best predict the cardiotoxicity risks of this compound?
Human cardiomyocyte cell lines (e.g., AC16) exposed to the metabolite under hypoxic conditions can assess reactive oxygen species (ROS) generation and mitochondrial dysfunction. Co-culture systems with hepatocytes simulate first-pass metabolism, improving translational relevance .
Q. What strategies mitigate analytical challenges in quantifying reactive acyl-glucuronide metabolites?
Derivatization with stable isotopes (e.g., deuterated internal standards) improves LC-MS/MS accuracy. For protein adducts, proteomic workflows (e.g., tryptic digestion followed by peptide sequencing) identify binding sites and quantify adduct levels .
Q. How does Deferasirox’s inhibition of Mcl-1 inform drug repurposing opportunities?
NMR and molecular docking studies reveal Deferasirox binds Mcl-1’s P2/P3 pockets, disrupting anti-apoptotic signaling. Researchers should validate this mechanism in apoptosis-resistant cancer models (e.g., leukemia cell lines) and explore synergies with BH3 mimetics .
Q. Tables for Key Data
| Metabolic Pathway | Key Enzyme | Contribution to Clearance | Polymorphism Impact |
|---|---|---|---|
| Glucuronidation | UGT1A1 | ~70% | High risk in Gilbert’s syndrome |
| Oxidative Metabolism | CYP450 | ~8% | Limited clinical significance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
